molecular formula C22H24F3NO6S B2483760 propan-2-yl 4,4,4-trifluoro-2-{2-hydroxy-5-[4-(propan-2-yl)benzenesulfonamido]phenyl}-3-oxobutanoate CAS No. 518032-92-3

propan-2-yl 4,4,4-trifluoro-2-{2-hydroxy-5-[4-(propan-2-yl)benzenesulfonamido]phenyl}-3-oxobutanoate

Cat. No.: B2483760
CAS No.: 518032-92-3
M. Wt: 487.49
InChI Key: FURXBCWIUCJTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 4,4,4-trifluoro-2-{2-hydroxy-5-[4-(propan-2-yl)benzenesulfonamido]phenyl}-3-oxobutanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes trifluoromethyl and sulfonamide groups, contributing to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4,4,4-trifluoro-2-{2-hydroxy-5-[4-(propan-2-yl)benzenesulfonamido]phenyl}-3-oxobutanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the trifluoromethyl ketone: This can be achieved by reacting a suitable precursor with trifluoroacetic anhydride in the presence of a base such as pyridine.

    Sulfonamide formation: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine.

    Final coupling: The final step involves coupling the intermediate with propan-2-yl groups under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4,4,4-trifluoro-2-{2-hydroxy-5-[4-(propan-2-yl)benzenesulfonamido]phenyl}-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

Propan-2-yl 4,4,4-trifluoro-2-{2-hydroxy-5-[4-(propan-2-yl)benzenesulfonamido]phenyl}-3-oxobutanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl 4,4,4-trifluoro-2-{2-hydroxy-5-[4-(propan-2-yl)benzenesulfonamido]phenyl}-3-oxobutanoate involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 4,4,4-trifluoro-2-{2-hydroxy-5-[4-(methyl)benzenesulfonamido]phenyl}-3-oxobutanoate: Similar structure but with a methyl group instead of a propan-2-yl group.

    Propan-2-yl 4,4,4-trifluoro-2-{2-hydroxy-5-[4-(ethyl)benzenesulfonamido]phenyl}-3-oxobutanoate: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness

Propan-2-yl 4,4,4-trifluoro-2-{2-hydroxy-5-[4-(propan-2-yl)benzenesulfonamido]phenyl}-3-oxobutanoate is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which confer distinct chemical properties and reactivity. The propan-2-yl group further enhances its lipophilicity and potential biological activity.

Properties

IUPAC Name

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(4-propan-2-ylphenyl)sulfonylamino]phenyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3NO6S/c1-12(2)14-5-8-16(9-6-14)33(30,31)26-15-7-10-18(27)17(11-15)19(20(28)22(23,24)25)21(29)32-13(3)4/h5-13,19,26-27H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURXBCWIUCJTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(C(=O)C(F)(F)F)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.